3H-Benzo[e]indole
Overview
Description
3H-Benzo[e]indole, also known as naphthazole, is a compound with the molecular formula C12H9N . It has a molecular weight of 167.21 . It is a reactive molecule that has been shown to be an effective treatment for cervical cancer . It is also a key intermediate in the synthesis of various dyes and electroluminescent materials .
Synthesis Analysis
The synthesis of 3H-Benzo[e]indole derivatives has been reported in several studies. For instance, a promising organic third-order nonlinear optical crystal of the benzo[e]indole family, 2-(2-(4-(4-hydroxy) phenyl)vinyl)-1, 1,3-trimethyl-1H-benzo[e] indolium iodide (H-BI), has been synthesized and grown by slow evaporation method . Another study reported the iodocyclization of 4- (2-prop-1-ynylphenyl)-1H-pyrroles towards the synthesis of polysubstituted 3H-benzo [e]indoles .Molecular Structure Analysis
The molecular structure of 3H-Benzo[e]indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 371.1±11.0 °C at 760 mmHg, and a flash point of 168.8±11.9 °C .Physical And Chemical Properties Analysis
3H-Benzo[e]indole has a melting point of 33-35°C . It has a molar refractivity of 56.4±0.3 cm3, a polar surface area of 16 Å2, and a polarizability of 22.3±0.5 10-24 cm3 . It also has a molar volume of 136.0±3.0 cm3 .Scientific Research Applications
CN⁻ Sensor Development
A study explored the use of a benzo[e]indole[2,1-b][1,3]benzooxazine derivative as a sensitive probe for cyanide (CN⁻) detection. This derivative, enhanced with a 3H-benzo[e]indole cation, showed high selectivity and sensitivity, improving upon limitations of existing techniques. It was also successfully used for detecting amygdalin in almonds, showcasing its practical application in food safety and analysis (Zhu et al., 2021).
Chemical Reactivity and Structure Analysis
A chapter focusing on the structure and reactivity of pyrroles and benzo derivatives, including 3H-benzo[e]indole, provided insights into the stability of the 3H-tautomer of indole. This research contributes to understanding the chemical properties and potential applications of benzo[e]indole derivatives (Sundberg, 1996).
Synthesis of Bioactive Aromatic Heterocyclic Macromolecules
A study focused on the synthesis of bioactive compounds by attaching 1,1,2-trimethyl-1H-benzo[e]indole to monosaccharides. This research aimed to enhance the activity and properties of benzo indole through natural, biodegradable compounds, resulting in the synthesis of mono and di-saccharidesderivatives of benzo indole with potential antibacterial and antifungal properties (MAHMOOD et al., 2022).
Fluorescent Building Blocks Creation
Research demonstrated the use of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid and its derivatives for creating novel fluorescent building blocks. These compounds could be important for developing new functionalized benzo[e]indole scaffolds with applications in fluorescence spectroscopy and other optical technologies (Steponavičiūtė et al., 2014).
Potential in Pharmaceutical Development
Several indole derivatives, including 3H-benz[e]indol-8-amines, have been designed and synthesized, exhibiting potent dopaminergic activity. This suggests their potential use in treating neurological disorders, further emphasizing the pharmaceutical significance of 3H-benzo[e]indole derivatives (Asselin et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3H-benzo[e]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGIYXGLGIECNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462924 | |
Record name | 3H-Benz[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Benzo[e]indole | |
CAS RN |
232-84-8 | |
Record name | 3H-Benz[e]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.